Ethyl 2-amino-4-carbamoylbenzoate
Description
Ethyl 2-amino-4-carbamoylbenzoate is a benzoate-derived compound featuring an amino group at the 2-position and a carbamoyl group at the 4-position of the aromatic ring, esterified with ethanol. The ester linkage in such compounds often enhances solubility and bioavailability compared to their carboxylic acid counterparts .
Properties
CAS No. |
103147-58-6 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 2-amino-4-carbamoylbenzoate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)7-4-3-6(9(12)13)5-8(7)11/h3-5H,2,11H2,1H3,(H2,12,13) |
InChI Key |
WZCCHHRQRNLDEP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(=O)N)N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(=O)N)N |
Synonyms |
Benzoic acid, 2-amino-4-(aminocarbonyl)-, ethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-aminobenzoate
- It has an amino group at the 4-position instead of the 2-position and lacks the carbamoyl moiety .
- Synthesis: Ethyl 4-aminobenzoate is synthesized via diazotization and coupling reactions, as described in . Key steps include nitrosation with NaNO₂ in HCl and subsequent neutralization .
- Analytical Data: ¹H NMR (CDCl₃, 300 MHz): Aromatic protons (ArH) at δ 7.8–8.2 ppm, methyl (CH₃) at δ 1.3–1.4 ppm . MS: Molecular ion peak observed at m/z 179 (corresponding to C₉H₁₁NO₂⁺) . Melting Point: Not explicitly stated but inferred to be lower than its thiosemicarbazide derivative (135–137°C, ) due to simpler structure .
Ethyl 4-(aminocarbamothioylamino)benzoate
- Structure: This compound (CAS 70619-50-0) introduces a thiosemicarbazide group (-NH-C(=S)-NH₂) at the 4-position, distinguishing it from Ethyl 2-amino-4-carbamoylbenzoate, which has a carbamoyl (-CONH₂) group .
- Properties: Molecular Formula: C₁₀H₁₃N₃O₂S vs. C₁₀H₁₂N₂O₃ (hypothetical formula for this compound). Melting Point: 135–137°C, higher than typical benzoate esters due to hydrogen bonding from the thiosemicarbazide group . Hazard Class: IRRITANT, suggesting reactive functional groups like thiourea derivatives may pose handling risks .
Ethyl Pyruvate
- Structure: A simple α-keto ester (CH₃COCOOCH₂CH₃) lacking an aromatic ring but sharing the ethyl ester functionality. Ethyl pyruvate is known for its antioxidant and anti-inflammatory properties .
- Functional Comparison: Unlike this compound, ethyl pyruvate’s reactivity centers on the α-keto group, enabling nucleophilic additions and redox reactions .
Structural and Functional Analysis
Table 1: Key Properties of this compound and Analogs
*Hypothetical data inferred from analogs.
Research Implications
- Synthetic Challenges: this compound’s carbamoyl group may require protective strategies during synthesis to avoid side reactions, akin to the diazotization steps in Ethyl 4-aminobenzoate synthesis .
- Bioactivity Potential: The carbamoyl moiety could mimic urea-based pharmacophores, suggesting applications in kinase or protease inhibition, contrasting with ethyl pyruvate’s metabolic roles .
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